3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Fate
Parabens, including esters of para-hydroxybenzoic acid, are extensively used in various products like foodstuffs, cosmetics, and pharmaceuticals. Though used since the mid-1920s, their environmental impact, specifically in aquatic environments, has only been studied recently. Parabens, due to their continuous introduction into the environment, are ubiquitous in surface water and sediments. Their fate, behavior, and potential as weak endocrine disrupter chemicals in aquatic environments warrant further study to understand their environmental impact fully (Haman et al., 2015).
Synthetic Strategies and Medicinal Importance
Benzothiazine, a constituent of the chemical , is of significant interest in the field of drug discovery due to its potential to act as drug candidates for a wide range of diseases. The synthetic strategies of benzothiazines and their derivatives, which involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, have been explored, indicating their versatility and potential yields in synthesis. These strategies and the medicinal importance of benzothiazines in treating diseases like cancer, diabetes, hypertension, and various infections underline the significance of this compound in pharmaceutical research (Mir, Dar, & Dar, 2020).
Green Synthesis and Biological Activities
Thiazines and benzothiazines exhibit a wide range of pharmacological activities and represent an interesting class of heterocyclic medicinal compounds. The green synthesis methods of these compounds not only highlight their potential in sustainable chemistry but also their role in treating various diseases. Their biological activities as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents make them crucial in the development of new medicinal therapies (Badshah & Naeem, 2016).
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.ClH/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9;/h3-6,9H,2H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHOTBWXHJAXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2S1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride | |
CAS RN |
1228070-79-8 | |
Record name | 2H-1,4-Benzothiazine-2-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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